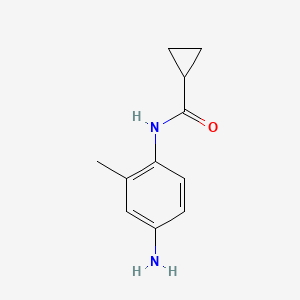
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide, also known as NAMPC, is an amide derivative of 3-amino-2-methylphenol, a compound that has been studied for its potential applications in medicinal chemistry. NAMPC has been studied for its potential applications in drug discovery, as well as its potential role in the regulation of various biological processes.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- N-(3-amino-2-methylphenyl)oxolane-2-carboxamide and related compounds exhibit significant antibacterial and antifungal properties. For instance, studies on thiophene-3-carboxamide derivatives demonstrate their potential in combating bacterial and fungal infections. These compounds, including variants like N-(2-methylphenyl)thiophene-3-carboxamide, show no significant intermolecular interactions but feature an intramolecular N-H.N hydrogen bond forming a pseudo-six-membered ring. This structural aspect contributes to their biological activity (Vasu et al., 2003); (Vasu et al., 2005).
Chemosensor Development
- N-(3-amino-2-methylphenyl)oxolane-2-carboxamide derivatives are also utilized in creating chemosensors. A specific example is a tren-based chemosensor that exhibits an "on-off-on" fluorescence response toward Cu2+ and H2PO4−. This chemosensor, showcasing a binding stoichiometry in specific buffer mediums, has applications in detecting these ions with high sensitivity and selectivity (Meng et al., 2018).
Cancer Research
- In the field of cancer research, derivatives of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide have shown promise. Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and studied for their antitumor activity, indicating their potential use in cancer treatment (Hao et al., 2017).
Kinase Inhibition
- These compounds also play a role in kinase inhibition, which is pivotal in drug discovery for various diseases. An example is the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective and orally efficacious inhibitor of the Met kinase superfamily. This inhibitor demonstrates significant in vivo efficacy and has advanced into clinical trials (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKTYBASQSBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)

